molecular formula C12H19BF2O3Si B1524847 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid CAS No. 870646-83-6

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid

Cat. No.: B1524847
CAS No.: 870646-83-6
M. Wt: 288.17 g/mol
InChI Key: DODXXNHIJRLFAF-UHFFFAOYSA-N
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Description

Chemical Structure:
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid (CAS 870646-83-6) is a fluorinated arylboronic acid with a t-butyldimethylsilyl (TBDMS) ether group at the 4-position and fluorine atoms at the 2- and 3-positions of the phenyl ring. Its molecular formula is C₁₂H₁₉BF₂O₃Si, with a molecular weight of 288.17 g/mol .

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-9-7-6-8(13(16)17)10(14)11(9)15/h6-7,16-17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODXXNHIJRLFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BF2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716583
Record name (4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870646-83-6
Record name (4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
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Preparation Methods

Starting Materials and Precursors

Protection of Phenolic Hydroxyl Group

The phenolic hydroxyl group on the difluorophenyl ring is protected by reaction with TBDMS chloride in the presence of a base such as imidazole or triethylamine. This step prevents undesired side reactions during boronic acid installation.

  • Reaction conditions :
    • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0 °C to room temperature
    • Time: 1–3 hours
  • Outcome : Formation of 4-(t-butyldimethylsilyloxy)-2,3-difluorophenyl intermediate with high yield.

Representative Experimental Data and Yields

Step Reaction Type Conditions Yield (%) Notes
TBDMS Protection Silylation of phenol TBDMSCl, imidazole, DCM, RT, 2 h >90% Efficient protection of hydroxyl group
Borylation (Pd-catalyzed) Suzuki-type borylation Pd(PPh3)4, K2CO3, DME/H2O, reflux, 24 h 70–80% Formation of pinacol boronate ester intermediate
Hydrolysis Pinacol ester to boronic acid Aqueous acidic work-up Quantitative Conversion to boronic acid
Lithiation/Borylation Directed lithiation n-BuLi, –78 °C, B(OMe)3, acidic quench 60–75% High regioselectivity

Analytical and Structural Confirmation

  • NMR Spectroscopy :

    • ^1H NMR confirms TBDMS protection with characteristic tert-butyl and methyl signals.
    • ^19F NMR validates the difluoro substitution pattern on the aromatic ring.
    • ^11B NMR confirms boronic acid presence.
  • Mass Spectrometry :

    • Molecular ion peaks consistent with C12H19BF2O3Si (Molecular weight ~288.17 g/mol).
    • Fragmentation patterns support TBDMS and boronic acid moieties.
  • Chromatography :

    • Purification via silica gel column chromatography using hexane/ethyl acetate mixtures.
    • High purity (>95%) achieved suitable for synthetic applications.

Summary Table of Key Reaction Parameters

Parameter Details
Starting materials 2,3-Difluorophenol derivatives, TBDMSCl, Pd catalysts, boron reagents
Solvents Dichloromethane, THF, toluene, 1,2-dimethoxyethane, water
Bases Imidazole, triethylamine, potassium carbonate, sodium carbonate
Catalysts Pd(PPh3)4, Pd(PPh3)2Cl2, tetrakis(triphenylphosphine)palladium(0)
Temperature range 0 °C to 100 °C
Reaction time 1–24 hours
Yields 60–90% depending on step
Purification Silica gel chromatography

Research Findings and Considerations

  • The TBDMS protecting group is critical for selective functionalization and stability during borylation reactions.
  • Palladium-catalyzed borylation is the preferred method for introducing the boronic acid moiety due to operational simplicity and good yields.
  • Alternative lithiation methods offer regioselectivity but require low temperatures and strict anhydrous conditions.
  • The presence of fluorine atoms influences electronic properties and reactivity, necessitating careful optimization of reaction conditions.
  • The compound’s boronic acid functionality enables subsequent cross-coupling reactions, making it valuable in pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.

Scientific Research Applications

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transmetalation step in Suzuki-Miyaura coupling. The presence of the t-butyldimethylsilyloxy group provides steric protection, enhancing the selectivity and efficiency of the reaction . The difluoro groups further stabilize the intermediate, allowing for smoother reaction kinetics.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires inert atmosphere and refrigeration (2–8°C) .
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical and materials science research where protected hydroxyl groups are necessary for stepwise synthesis .

Comparison with Structurally Similar Compounds

2,3-Difluorophenylboronic Acid (CAS 121219-16-7)

  • Molecular Formula : C₆H₅BF₂O₂ (MW: 157.91 g/mol) .
  • Key Differences :
    • Lacks the TBDMS group, resulting in lower steric hindrance and molecular weight.
    • Exhibits stronger hydrogen-bonding interactions in crystalline states due to unsubstituted hydroxyl groups, leading to higher melting points (~225°C dec.) compared to the TBDMS-protected derivative .
    • More cost-effective (e.g., ¥3,400 for 5g vs. ¥825 for 1g of the TBDMS derivative) .

2,4-Difluorophenylboronic Acid (CAS 144025-03-6)

  • Molecular Formula : C₆H₅BF₂O₂ (MW: 157.91 g/mol) .
  • Key Differences :
    • Fluorine atoms at the 2- and 4-positions instead of 2- and 3-positions.
    • Forms planar molecular structures with bifurcated hydrogen bonds (O–H···F), stabilizing 2D networks in crystals .
    • Higher thermal stability (mp: 247–251°C) due to symmetric fluorine substitution .

4-(Benzyloxy)-2,3-difluorophenylboronic Acid (CAS 156635-87-9)

  • Molecular Formula : C₁₃H₁₁BF₂O₃ (MW: 280.03 g/mol) .
  • Key Differences: Benzyloxy group at the 4-position instead of TBDMS. Benzyl groups are less stable under acidic conditions but easier to remove via hydrogenolysis compared to TBDMS (requires fluoride ions) .

4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic Acid (CAS 2096341-77-2)

  • Molecular Formula : C₁₂H₁₉BF₂O₃Si (MW: 288.17 g/mol) .
  • Key Differences: Fluorine atoms at the 2- and 6-positions instead of 2- and 3-positions.

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Fluorine Positions Protecting Group Melting Point/Stability Price (Per 1g)
4-(TBDMS-oxy)-2,3-difluorophenylboronic acid 870646-83-6 288.17 2,3 TBDMS Stable at 2–8°C (inert) ¥825
2,3-Difluorophenylboronic acid 121219-16-7 157.91 2,3 None 225°C (dec.) ~¥680
2,4-Difluorophenylboronic acid 144025-03-6 157.91 2,4 None 247–251°C ~¥1,500
4-(Benzyloxy)-2,3-difluorophenylboronic acid 156635-87-9 280.03 2,3 Benzyl Not reported Not listed
4-(TBDMS-oxy)-2,6-difluorophenylboronic acid 2096341-77-2 288.17 2,6 TBDMS Not reported €179/g

Key Research Findings

Fluorine at the 3-position (meta to boron) enhances electrophilicity of the boronic acid, improving reactivity with electron-rich coupling partners .

Solubility and Crystallinity: TBDMS-protected derivatives exhibit higher lipophilicity, improving solubility in organic solvents (e.g., THF, DCM) but reducing aqueous solubility . Non-protected analogs (e.g., 2,4-difluorophenylboronic acid) form stable crystalline networks via O–H···F hydrogen bonds, aiding purification .

Stability and Handling :

  • TBDMS ethers are sensitive to acidic conditions and fluoride ions, requiring careful handling .
  • Unprotected fluorophenylboronic acids are more stable under basic conditions but prone to dehydration in acidic environments .

Biological Activity

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid (CAS No. 870646-83-6) is a boronic acid derivative that has garnered attention in various fields of biomedical research due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Molecular Structure

  • Molecular Formula: C12_{12}H19_{19}BF2_2O3_3Si
  • Molecular Weight: 288.17 g/mol
  • CAS Number: 870646-83-6

Physical Properties

PropertyValue
Purity≥98%
Storage ConditionsInert atmosphere, 2-8°C
Hazard ClassificationWarning (GHS Pictogram)

Boronic acids, including this compound, are known for their ability to interact with diols and other biomolecules, which can influence various biological pathways. The compound exhibits significant potential in the following areas:

  • Cancer Therapy: Boronic acids have been investigated for their role in inhibiting proteasome activity, which is crucial for cancer cell survival. The ability to disrupt protein degradation pathways can lead to apoptosis in malignant cells.
  • Diabetes Management: Research indicates that boronic acids can modulate glucose transport and insulin signaling pathways, making them candidates for diabetes treatment.

Applications in Medicinal Chemistry

The unique properties of boronic acids make them valuable in drug design:

  • Targeted Drug Delivery: The selective binding of boronic acids to specific biomolecules can enhance the efficacy of drug delivery systems.
  • Enzyme Inhibition: The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways.

Study on Anticancer Activity

A study published in "Journal of Medicinal Chemistry" explored the anticancer properties of various phenylboronic acids, including derivatives similar to this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo by inducing apoptosis through proteasome inhibition .

Research on Diabetes

Another significant study focused on the effects of phenylboronic acid derivatives on glucose metabolism. The findings suggested that these compounds could enhance insulin sensitivity and promote glucose uptake in muscle cells, indicating potential for diabetes management .

Comparative Analysis

Compound NameBiological ActivityApplication Area
This compoundAnticancer, Diabetes ManagementCancer Therapy, Diabetes
Phenylboronic AcidEnzyme InhibitionDrug Design
2-Fluorophenylboronic AcidAntiviral PropertiesHIV Treatment

Q & A

Q. Critical Considerations :

  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to remove unreacted intermediates.
  • Yield optimization requires strict anhydrous conditions to prevent desilylation .

Advanced: How do the electron-withdrawing fluorine substituents affect Suzuki-Miyaura coupling efficiency with this boronic acid?

Methodological Answer:
The 2,3-difluoro substituents enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the TBDMS group may reduce coupling efficiency with bulky aryl halides. Key strategies include:

  • Optimizing reaction conditions : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to improve solubility and reaction rates .
  • Ligand selection : Bulky ligands like SPhos or XPhos mitigate steric effects and enhance turnover .

Q. Troubleshooting Table :

IssueLikely CauseSolution
Low coupling yieldBoroxine formationAdd molecular sieves
DesilylationTrace moisturePre-dry solvents/solutes

Basic: How to confirm boronic acid functionality post-synthesis?

Methodological Answer:

  • Functional tests : React with diethanolamine to form a stable boronate ester, confirmed by FT-IR (B–O stretch at ~1340 cm⁻¹) .
  • Colorimetric assays : Use Alizarin Red S dye; boronic acids quench fluorescence upon binding .

Advanced: What computational tools predict reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity and activation barriers .
  • Machine learning : Train models on existing datasets (e.g., Cambridge Structural Database) to forecast optimal substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid

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